
4-Amino-2,3-difluoro-5-nitrobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2,3-difluoro-5-nitrobenzaldehyde: is an organic compound with the molecular formula C7H4F2N2O3 and a molecular weight of 202.1150664 g/mol . This compound is characterized by the presence of amino, difluoro, and nitro functional groups attached to a benzaldehyde core. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitution patterns on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including nitration, reduction, and amination reactions. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2,3-difluoro-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The amino and nitro groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products:
Oxidation: Formation of 4-Amino-2,3-difluoro-5-nitrobenzoic acid.
Reduction: Formation of 4-Amino-2,3-difluoro-5-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 4-Amino-2,3-difluoro-5-nitrobenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It is also used in the synthesis of fluorescent probes for imaging applications .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique chemical properties make it valuable for creating materials with specific characteristics .
Mechanism of Action
The mechanism of action of 4-Amino-2,3-difluoro-5-nitrobenzaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino and difluoro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to specific targets .
Comparison with Similar Compounds
- 4-Amino-2,3-difluoro-5-nitrobenzoic acid
- 4-Amino-2,3-difluoro-5-aminobenzaldehyde
- 2,3-Difluoro-4-nitroaniline
Comparison: 4-Amino-2,3-difluoro-5-nitrobenzaldehyde is unique due to the presence of both nitro and aldehyde functional groups, which provide distinct reactivity patterns. Compared to its analogs, it offers a balance of electrophilic and nucleophilic sites, making it versatile for various synthetic applications .
Properties
Molecular Formula |
C7H4F2N2O3 |
|---|---|
Molecular Weight |
202.11 g/mol |
IUPAC Name |
4-amino-2,3-difluoro-5-nitrobenzaldehyde |
InChI |
InChI=1S/C7H4F2N2O3/c8-5-3(2-12)1-4(11(13)14)7(10)6(5)9/h1-2H,10H2 |
InChI Key |
UTULWCKIGFWJQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])N)F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


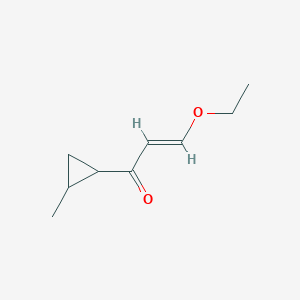
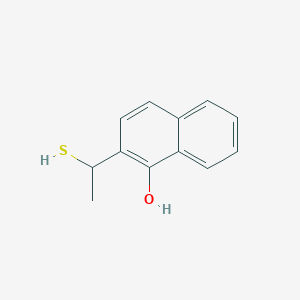

![(5-{[(Furan-2-ylmethyl)amino]methyl}furan-2-yl)methanol](/img/structure/B13060975.png)
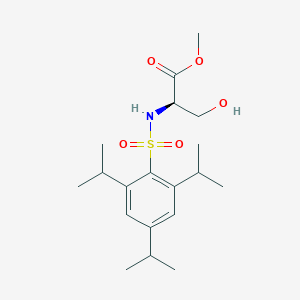
![Ethyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate](/img/structure/B13060981.png)
![1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine](/img/structure/B13060989.png)

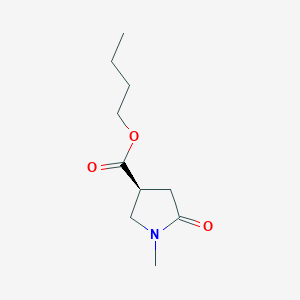

![2-[(1R)-1-Hydroxyethyl]benzonitrile](/img/structure/B13061014.png)
![3-hydroxy-1-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-one](/img/structure/B13061021.png)
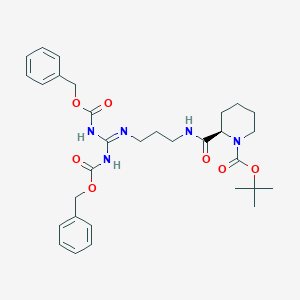
![Rac-tert-butylN-{[(3R,4S)-4-phenylpyrrolidin-3-yl]methyl}carbamate](/img/structure/B13061026.png)
